(4-Fluoro-phenyl)-phenothiazin-10-yl-methanone
Description
(4-Fluoro-phenyl)-phenothiazin-10-yl-methanone is a phenothiazine derivative characterized by a methanone bridge connecting the phenothiazine core to a 4-fluoro-substituted phenyl ring. Phenothiazines are heterocyclic compounds with a sulfur and nitrogen-containing tricyclic structure, widely studied for their diverse pharmacological activities, including antipsychotic, antihistaminic, and anticancer properties.
Properties
Molecular Formula |
C19H12FNOS |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
(4-fluorophenyl)-phenothiazin-10-ylmethanone |
InChI |
InChI=1S/C19H12FNOS/c20-14-11-9-13(10-12-14)19(22)21-15-5-1-3-7-17(15)23-18-8-4-2-6-16(18)21/h1-12H |
InChI Key |
DBLMRWHPCPVFBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoro-phenyl)-phenothiazin-10-yl-methanone typically involves the following steps:
Nucleophilic Aromatic Substitution:
Cyclization: The phenothiazine core is formed through cyclization reactions, often involving sulfur-containing reagents.
Acylation: The methanone group is introduced via acylation reactions, typically using acyl chlorides or anhydrides in the presence of a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or catalytic processes to enhance reaction efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanone group to a hydroxyl group, forming alcohol derivatives.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
(4-Fluoro-phenyl)-phenothiazin-10-yl-methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of (4-Fluoro-phenyl)-phenothiazin-10-yl-methanone involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with neurotransmitter receptors, enzymes, and ion channels.
Pathways Involved: The compound may modulate signaling pathways related to oxidative stress, inflammation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Phenothiazine Derivatives
The structural and functional uniqueness of (4-Fluoro-phenyl)-phenothiazin-10-yl-methanone becomes evident when compared to analogous compounds. Below is a detailed analysis:
Structural and Functional Group Comparisons
Electronic and Pharmacokinetic Differences
- Fluorine vs. Chlorine/Methoxy : The 4-fluoro substituent in the target compound offers stronger electronegativity and smaller steric hindrance compared to chlorine or methoxy groups. This may improve blood-brain barrier penetration and receptor affinity .
- Thiophene/Pyrimidine Hybrids: Compounds like (2-Chloro-10H-phenothiazin-10-yl)(thiophen-2-yl)methanone () incorporate heterocyclic moieties, which diversify biological activity but may reduce metabolic stability compared to the simpler fluorophenyl derivative.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
